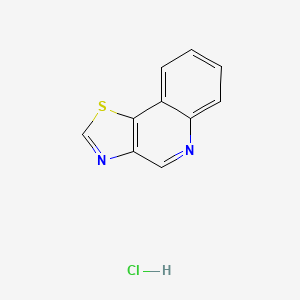
Thiazolo(4,5-c)quinoline, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-c)quinoline, monohydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a thiazole ring with a quinoline ring, forming a complex structure that exhibits diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo(4,5-c)quinoline, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of dithiooxamide with 2-halobenzaldehydes in the presence of a catalyst such as lanthanum(III) triflate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolo(4,5-c)quinoline, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydrothiazoloquinoline derivatives.
Substitution: Formation of substituted thiazoloquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of thiazolo(4,5-c)quinoline, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Thiazolo(4,5-b)pyridine: Exhibits similar structural features but differs in the position of the thiazole ring fusion.
Thiazolo(3,2-a)quinoline: Another heterocyclic compound with a different fusion pattern of the thiazole and quinoline rings.
Uniqueness: Thiazolo(4,5-c)quinoline, monohydrochloride is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
111199-28-1 |
|---|---|
Formule moléculaire |
C10H7ClN2S |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C10H6N2S.ClH/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;/h1-6H;1H |
Clé InChI |
PTPFCOYIENEVQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)N=CS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


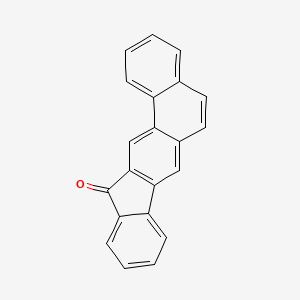
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
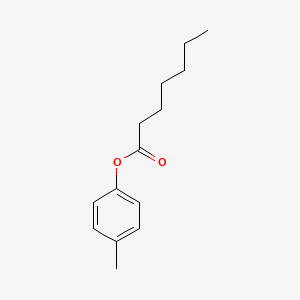
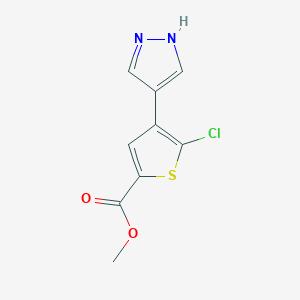
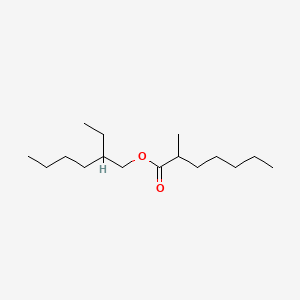

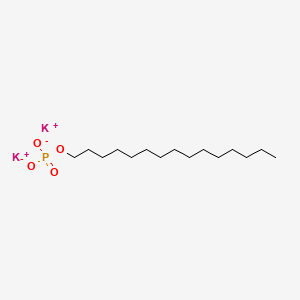
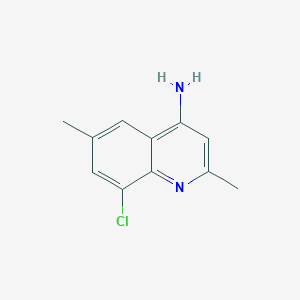

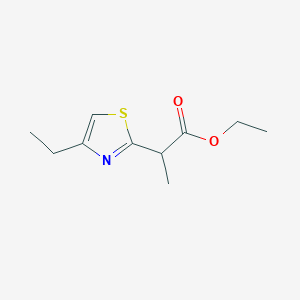
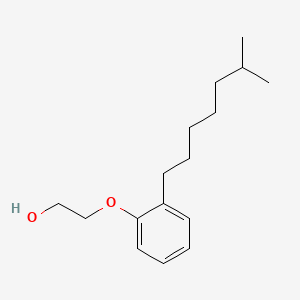

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
